N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide
Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Their Complexes
A review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes was presented, summarizing preparation procedures, properties of free organic compounds, and their various forms. This review also covered the compounds' spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, highlighting potential areas of investigation for similar compounds (Boča, Jameson, & Linert, 2011).
Regioselectivity in Chemical Reactions
Research on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines was conducted, focusing on understanding mechanisms and regioselectivity. This study could provide insights into how similar compounds might react under similar conditions, highlighting the influence of structural features on chemical reactions (Thapa, Brown, Balestri, & Taylor, 2014).
Synthesis and Applications of Pyranopyrimidine Scaffolds
The use of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds was reviewed, emphasizing their importance in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review could suggest potential catalytic methods and applications for structurally similar compounds (Parmar, Vala, & Patel, 2023).
Chemical Modifications and Biopolymer Applications
Studies on the chemical modification of xylan into biopolymer ethers and esters reveal specific properties depending on functional groups, substitution degree, and pattern. This research area might offer insights into chemical modification techniques applicable to similar compounds for developing new materials with specific properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-17(2,3)16(23)20-14-8-5-9-21(15(14)22)10-11-12(18)6-4-7-13(11)19/h4-9H,10H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFWAXDFSKCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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